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Introduction
NDI-091143 has emerged as a potent and highly selective allosteric inhibitor of ATP-citrate

lyase (ACLY), a pivotal enzyme in cancer cell metabolism. ACLY serves as a central hub,

linking glucose metabolism to the synthesis of fatty acids and cholesterol, processes that are

fundamental for the rapid proliferation and survival of cancer cells.[1][2][3] This technical guide

provides a comprehensive overview of NDI-091143, detailing its mechanism of action, its

impact on cancer cell metabolism, and the experimental methodologies used to characterize its

effects.

Mechanism of Action: Allosteric Inhibition of a Key
Metabolic Enzyme
NDI-091143 distinguishes itself through its unique allosteric mechanism of action. Unlike

competitive inhibitors that bind to the active site, NDI-091143 binds to a novel, mostly

hydrophobic cavity adjacent to the citrate-binding site of ACLY.[4] This binding event induces

significant conformational changes in the enzyme, which in turn indirectly disrupt the binding of

citrate, a primary substrate for ACLY.[4] This allosteric inhibition is highly effective, leading to a

potent blockade of ACLY's enzymatic activity.
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The primary function of ACLY is to catalyze the conversion of citrate and Coenzyme A (CoA)

into acetyl-CoA and oxaloacetate in the cytoplasm.[3] The acetyl-CoA produced is a critical

building block for two major biosynthetic pathways essential for cancer cell growth:

De Novo Fatty Acid Synthesis: Provides the necessary lipids for the formation of new cell

membranes.[2]

Cholesterol Biosynthesis: A crucial component of cell membranes and a precursor for

signaling molecules.[2]

By inhibiting ACLY, NDI-091143 effectively cuts off the supply of cytosolic acetyl-CoA, thereby

crippling these vital biosynthetic processes in cancer cells.

Impact on Cancer Cell Metabolism
The inhibition of ACLY by NDI-091143 triggers a cascade of metabolic consequences that are

detrimental to cancer cells, which are often highly dependent on de novo lipogenesis for their

growth and proliferation.[2]

Disruption of Fatty Acid Synthesis
Cancer cells exhibit a heightened rate of fatty acid synthesis to support the demands of rapid

cell division and membrane expansion.[5] By blocking the production of acetyl-CoA, NDI-
091143 directly inhibits this process. This leads to a reduction in the availability of fatty acids,

which are essential for:

Membrane Biogenesis: The formation of new cellular and organellar membranes.

Energy Storage: Stored in the form of triglycerides within lipid droplets.

Protein Modification: Such as palmitoylation, which affects protein localization and function.

Studies have shown that inhibition of ACLY can lead to a decrease in cellular lipid content and

the accumulation of lipid droplets with altered fatty acid composition.[6][7][8]

Attenuation of Cholesterol Biosynthesis
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The acetyl-CoA generated by ACLY is also the precursor for the mevalonate pathway, which is

responsible for cholesterol biosynthesis.[2] Cholesterol is not only a critical structural

component of cell membranes, influencing their fluidity and the function of membrane-

associated proteins, but also a precursor for steroid hormones.[9] Many cancer cells exhibit

upregulated cholesterol synthesis to support their high proliferation rates.[10] By cutting off the

acetyl-CoA supply, NDI-091143 can effectively reduce cholesterol production, further impeding

cancer cell growth.

Modulation of Histone Acetylation
A crucial, yet less direct, consequence of ACLY inhibition is its impact on histone acetylation.

Acetyl-CoA is the sole donor of acetyl groups for the acetylation of histones, an epigenetic

modification that plays a critical role in gene expression.[11] Histone acetylation generally leads

to a more open chromatin structure, facilitating the transcription of genes involved in cell

proliferation and survival.[12]

In cancer cells, the high metabolic flux often results in an abundance of acetyl-CoA, leading to

altered histone acetylation patterns that promote oncogenic gene expression.[3] By depleting

the pool of nucleocytosolic acetyl-CoA, NDI-091143 can lead to a decrease in histone

acetylation, potentially reversing these pro-cancerous epigenetic changes and altering the

expression of genes critical for tumor growth.[3][13]

Therapeutic Potential in Oncology
The reliance of many cancer types on the metabolic pathways governed by ACLY makes NDI-
091143 a promising candidate for anti-cancer therapy.[2] Overexpression of ACLY has been

observed in a variety of cancers, including those of the breast, liver, colon, lung, and prostate,

and is often correlated with a poor prognosis.[2]

By targeting this metabolic vulnerability, NDI-091143 has been shown to:

Inhibit Cancer Cell Proliferation: By depriving cells of essential building blocks for growth.[2]

Induce Apoptosis: Depletion of lipids and disruption of signaling pathways can trigger

programmed cell death.[2][14]

Suppress Clonogenic Survival: Reduces the ability of single cancer cells to form colonies.[2]
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Specifically, studies have demonstrated that NDI-091143 can suppress the growth and

clonogenic ability of thyroid cancer cells in a dose- and time-dependent manner.[14]

Furthermore, it has been shown to increase the proportion of cells in the sub-G1 phase of the

cell cycle and the number of annexin V-positive cells, both indicators of apoptosis.[14]

Quantitative Data on NDI-091143 Activity
The following tables summarize the key quantitative data available for NDI-091143.

Parameter Value Assay Method Reference

IC₅₀ 2.1 nM ADP-Glo Assay [5][15]

Kᵢ 7.0 nM Cell-free assay [5][15]

KᏧ 2.2 nM
Surface Plasmon

Resonance
[5]

Table 1: In Vitro Inhibitory Activity of NDI-091143 against human ATP-Citrate Lyase.

Cell Lines Effect Observations Reference

Thyroid Cancer (FTC-

133, 8505C)
Growth Inhibition

Dose- and time-

dependent

suppression of

monolayer cell growth.

[14]

Thyroid Cancer (FTC-

133, 8505C)

Reduced

Clonogenicity

Dose- and time-

dependent

suppression of colony

formation.

[14]

Thyroid Cancer (FTC-

133, 8505C)
Apoptosis Induction

Increased proportion

of sub-G1 cells and

annexin V-positive

cells.

[14]

Table 2: Cellular Effects of NDI-091143 in Cancer Cell Lines.
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Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of NDI-091143 are

provided below.

ADP-Glo™ Kinase Assay
This assay is used to measure the enzymatic activity of ACLY by quantifying the amount of

ADP produced.

Principle: The assay is a luminescent ADP detection system. After the ACLY reaction, a reagent

is added to terminate the reaction and deplete the remaining ATP. A second reagent then

converts the ADP produced into ATP, which is subsequently measured using a

luciferase/luciferin reaction. The resulting luminescence is proportional to the initial ADP

concentration and thus to the ACLY activity.[1][3]

Protocol Outline:[1][3][4][16]

Kinase Reaction: Set up the ACLY reaction in a multiwell plate containing the enzyme,

substrates (citrate, CoA, and ATP), and the test compound (NDI-091143) or vehicle control.

Incubate at the appropriate temperature for a set period.

ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the ACLY reaction and

eliminate any unconsumed ATP. Incubate for 40 minutes at room temperature.

ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This

reagent converts ADP to ATP and provides luciferase and luciferin to generate a luminescent

signal. Incubate for 30-60 minutes at room temperature.

Measurement: Read the luminescence using a plate-reading luminometer. The signal is

stable for several hours.

Data Analysis: Correlate the luminescence signal to the amount of ADP produced using a

standard curve to determine the level of ACLY inhibition.

Cellular Thermal Shift Assay (CETSA)
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CETSA is employed to verify the direct binding of NDI-091143 to ACLY in a cellular

environment.

Principle: The binding of a ligand (NDI-091143) to its target protein (ACLY) can increase the

protein's thermal stability. CETSA measures the extent of protein aggregation upon heating. In

the presence of a binding ligand, the protein will be more resistant to heat-induced denaturation

and precipitation.[6][12]

Protocol Outline:[6][9][17]

Cell Treatment: Treat intact cells with NDI-091143 or a vehicle control for a specified time.

Heating: Heat aliquots of the treated cell suspension at a range of different temperatures for

a short period (e.g., 3 minutes).

Cell Lysis: Lyse the cells to release the intracellular proteins. This can be achieved through

freeze-thaw cycles or the use of lysis buffers.

Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to

pellet the aggregated proteins.

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify

the amount of the target protein (ACLY) using methods such as Western blotting or ELISA.

Data Analysis: Plot the amount of soluble ACLY as a function of temperature. A shift in the

melting curve to a higher temperature in the presence of NDI-091143 indicates target

engagement.

Clonogenic Survival Assay
This assay assesses the long-term effect of NDI-091143 on the ability of single cancer cells to

proliferate and form colonies.

Principle: The assay measures the reproductive viability of cells after treatment with a cytotoxic

agent. A single cell that can undergo sustained division will form a colony of at least 50 cells.

The number of colonies formed is a measure of the surviving fraction of cells.[10][18][19]

Protocol Outline:[10][13][18]
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Cell Seeding: Plate a known number of single cells into multi-well plates or petri dishes.

Treatment: Treat the cells with various concentrations of NDI-091143 or a vehicle control.

Incubation: Incubate the plates for a period of 1 to 3 weeks, depending on the cell line's

doubling time, to allow for colony formation.

Fixing and Staining: After the incubation period, fix the colonies with a solution like methanol

or paraformaldehyde and then stain them with a dye such as crystal violet to make them

visible.

Colony Counting: Count the number of colonies containing 50 or more cells in each well or

dish.

Data Analysis: Calculate the plating efficiency (PE) for the control group and the surviving

fraction (SF) for the treated groups. The surviving fraction is the ratio of the plating efficiency

of the treated cells to that of the control cells.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling

pathway affected by NDI-091143 and the general workflows of the key experimental assays.
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Click to download full resolution via product page

Caption: NDI-091143 inhibits ACLY, blocking acetyl-CoA production and downstream metabolic

pathways.
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Caption: Workflows for key assays to characterize NDI-091143's effects on ACLY and cancer

cells.

Conclusion
NDI-091143 represents a significant advancement in the development of targeted therapies

that exploit the metabolic vulnerabilities of cancer. Its potent and allosteric inhibition of ACLY

effectively disrupts the central carbon metabolism pathways essential for cancer cell
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proliferation and survival. The comprehensive data gathered from a suite of biochemical and

cell-based assays underscore its potential as a valuable tool for cancer research and a

promising candidate for further drug development. This guide provides the foundational

knowledge for researchers and drug development professionals to understand and further

investigate the role of NDI-091143 in the context of cancer cell metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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